3-Propoxytoluene
Overview
Description
3-Propoxytoluene, also known as 1-methyl-3-propoxybenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene where a propoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Scientific Research Applications
3-Propoxytoluene has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studying the effects of aromatic ethers on biological systems.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propoxytoluene can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanol with 3-methyl-2-cyclohexen-1-one. This reaction typically requires the presence of catalysts such as ammonium cerium (IV) nitrate and iodine, and it is carried out under heating conditions for about 7 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Propoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3-propoxybenzaldehyde or 3-propoxybenzoic acid.
Reduction: Formation of 3-propoxybenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Comparison with Similar Compounds
3-Methoxytoluene: Similar structure but with a methoxy group instead of a propoxy group.
3-Ethoxytoluene: Contains an ethoxy group instead of a propoxy group.
3-Butoxytoluene: Features a butoxy group in place of the propoxy group.
Uniqueness: 3-Propoxytoluene is unique due to the specific length and structure of its propoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-methyl-3-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVOEKSHKZRBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499092 | |
Record name | 1-Methyl-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33426-65-2 | |
Record name | 1-Methyl-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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